4-Propan-2-ylsulfanylbutanoic acid

Descripción general

Descripción

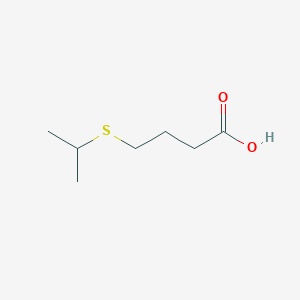

4-Propan-2-ylsulfanylbutanoic acid is an organic compound with the molecular formula C₇H₁₄O₂S. It is characterized by the presence of a butanoic acid backbone with a propan-2-ylsulfanyl group attached to the fourth carbon atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propan-2-ylsulfanylbutanoic acid typically involves the introduction of the propan-2-ylsulfanyl group to a butanoic acid derivative. One common method is the reaction of butanoic acid with propan-2-ylthiol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of a solvent such as dichloromethane .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 4-Propan-2-ylsulfanylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Lithium aluminum hydride or borane can be employed.

Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted butanoic acid derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Propan-2-ylsulfanylbutanoic acid has been studied for its potential therapeutic effects, particularly in the field of drug development.

Anticancer Research

Recent studies have investigated the compound's role in cancer treatment. It has shown promise in inducing apoptosis (programmed cell death) in colorectal cancer cells, which could lead to new therapeutic strategies for managing this disease. The compound's effect on histone deacetylase activity also suggests a potential mechanism for altering gene expression related to cancer progression .

Anti-inflammatory Properties

Research indicates that derivatives of this compound may act as anti-inflammatory agents. These compounds can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

The compound has also been explored within agricultural science, particularly in the development of plant growth regulators and pest control agents.

Plant Growth Regulation

Studies have demonstrated that this compound can enhance plant growth and yield by acting on specific hormonal pathways in plants. This application is particularly relevant in sustainable agriculture practices aimed at improving crop productivity without relying heavily on synthetic fertilizers .

Pest Resistance

Research into the compound's efficacy as a biopesticide has shown that it can deter pests through its sulfur-containing structure, which is often unpalatable to various insects. This property could be harnessed to develop environmentally friendly pest control solutions that minimize chemical usage in agriculture .

Materials Science Applications

In materials science, this compound is being investigated for its potential use in synthesizing novel materials.

Polymer Chemistry

The compound can serve as a building block for synthesizing polymers with specific properties, including enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices could lead to the development of advanced materials suitable for various industrial applications .

Nanotechnology

Emerging research suggests that derivatives of this compound may be utilized in nanotechnology for creating nanoscale devices or materials with tailored functionalities, such as drug delivery systems or sensors .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Propan-2-ylsulfanylbutanoic acid involves its interaction with specific molecular targets. The sulfanyl group can participate in redox reactions, influencing cellular processes. Additionally, the carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparación Con Compuestos Similares

Butanoic Acid: Shares the same backbone but lacks the sulfanyl group.

Propan-2-ylsulfanylpropanoic Acid: Similar structure but with a shorter carbon chain.

4-Methylsulfanylbutanoic Acid: Similar structure but with a methyl group instead of a propan-2-yl group.

Uniqueness: 4-Propan-2-ylsulfanylbutanoic acid is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .

Actividad Biológica

Overview

4-Propan-2-ylsulfanylbutanoic acid is a sulfur-containing organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : 4-(propan-2-ylsulfanyl)butanoic acid

- Molecular Formula : C₈H₁₅O₂S

- CAS Number : 145961325

The compound features a butanoic acid backbone with a propan-2-ylsulfanyl group, which is significant for its biological activity. The presence of sulfur in the structure is crucial for various biochemical interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that sulfur-containing compounds can modulate enzyme activity through competitive inhibition.

- Receptor Modulation : It has been suggested that the compound could interact with various receptors, altering signaling pathways that affect cellular responses.

- Antioxidant Activity : Preliminary research indicates that this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Table 1: Biological Activity Summary

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with methionine adenosyltransferase (MAT). The findings indicated that the compound could inhibit MAT activity, leading to altered S-adenosylmethionine (AdoMet) production, which is crucial for methylation processes in cells.

Case Study 2: Antioxidant Properties

In vitro experiments demonstrated that this compound reduced levels of reactive oxygen species (ROS) in cultured human cells. This suggests a protective role against oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders.

Research Findings

Recent research has focused on the pharmacological potential of this compound. Key findings include:

- In Vivo Studies : Animal models showed that administration of the compound led to significant improvements in metabolic profiles, including reduced inflammation markers.

- Synergistic Effects : When combined with other antioxidants, the compound exhibited enhanced protective effects against cellular damage.

Propiedades

IUPAC Name |

4-propan-2-ylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-6(2)10-5-3-4-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHNOANMAYVBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284072 | |

| Record name | 4-propan-2-ylsulfanylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79313-54-5 | |

| Record name | 4-[(1-Methylethyl)thio]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79313-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 35365 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079313545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC35365 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-propan-2-ylsulfanylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.